BenchChemオンラインストアへようこそ!

(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

Chiral Intermediate Latanoprost Synthesis Diastereomeric Excess

(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate (CAS 220328-59-6) is a chiral cyclopentenone intermediate featuring a triethylsilyl (TES) protecting group, a (Z)-configured α,β-unsaturated ester side chain, and a stereodefined (R) configuration at the C-3 hydroxyl-bearing carbon. It is primarily employed as a key building block in the convergent synthesis of prostaglandin F2α analogs, most notably latanoprost, bimatoprost, and travoprost.

Molecular Formula C19H32O4Si
Molecular Weight 352.5 g/mol
CAS No. 220328-59-6
Cat. No. B3116930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate
CAS220328-59-6
Molecular FormulaC19H32O4Si
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC
InChIInChI=1S/C19H32O4Si/c1-5-24(6-2,7-3)23-17-14-16(18(20)15-17)12-10-8-9-11-13-19(21)22-4/h8,10,14,17H,5-7,9,11-13,15H2,1-4H3/b10-8-/t17-/m0/s1
InChIKeyOOQNWYMXCDLSSN-PXAMLJHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate (CAS 220328-59-6): A Chiral Prostaglandin Intermediate


(R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate (CAS 220328-59-6) is a chiral cyclopentenone intermediate featuring a triethylsilyl (TES) protecting group, a (Z)-configured α,β-unsaturated ester side chain, and a stereodefined (R) configuration at the C-3 hydroxyl-bearing carbon [1]. It is primarily employed as a key building block in the convergent synthesis of prostaglandin F2α analogs, most notably latanoprost, bimatoprost, and travoprost . The compound enables selective functionalization through its enone system while the TES group provides stability during multistep synthetic sequences [1].

Generic Substitution Risks for (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate: Stereochemical and Protecting Group Pitfalls


Simple substitution of this intermediate with a generic cyclopentenone or an improperly protected analog introduces significant risk into prostaglandin synthesis. The (R) configuration at C-3 is mandatory to establish the correct C-15 stereochemistry in the final prostaglandin, which is critical for FP receptor agonism [1]. Furthermore, the commercially available cyclopentenone intermediate may contain trace amounts of the 5,6-trans isomer; use of such material directly propagates the trans isomer into the final active pharmaceutical ingredient, necessitating costly purification or resulting in out-of-specification product [2]. The triethylsilyl protecting group must also balance stability during cuprate conjugate additions with facile removal under mild conditions; alternative silyl groups (e.g., TBS, TMS) can exhibit different lability profiles that may lead to premature deprotection or side reactions [1].

Quantitative Differentiation of (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate Against Closest Analogs


(R) vs. (S) or Racemic C-3 Configuration: Impact on Downstream Diastereomeric Purity

The target compound bears the (R) absolute configuration at the C-3 position of the cyclopentenone ring, which directly translates to the critical C-15 (R) configuration in latanoprost and other 15(R)-prostaglandin analogs. An improved latanoprost synthesis achieved a final diastereomeric excess (de) of 99.9% and an optical rotation of [α]D20 = +35.37° (c = 0.90, acetonitrile) without preparative HPLC when the correct (R) stereochemistry was maintained throughout the intermediate sequence [1]. In contrast, the (Z)-only analog (CAS 102494-28-0), which lacks stereochemical definition at C-3, would introduce the undesired 15(S) diastereomer, necessitating additional purification steps and reducing overall yield .

Chiral Intermediate Latanoprost Synthesis Diastereomeric Excess

(Z)-Hept-5-enoate vs. Saturated Heptanoate Side Chain: Preserving the Prostanoid Backbone for Convergent Synthesis

The target compound incorporates a (Z)-configured double bond in the hept-5-enoate side chain, which is essential for the biological activity of the final prostaglandin. The saturated analog, methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)heptanoate (CAS 112713-92-5), has been utilized in misoprostol synthesis where the saturated chain is tolerated . However, latanoprost, bimatoprost, and travoprost all require the (Z)-olefin for FP receptor binding [1]. If a user procures CAS 112713-92-5 for a latanoprost-directed synthesis, the resulting product would lack the essential 5,6-double bond, yielding an inactive compound. Furthermore, commercially available cyclopentenone intermediates may contain trace 5,6-trans isomers; use of such material directly propagates the trans isomer into the final API, potentially exceeding pharmacopoeial limits for related substances [2].

Prostaglandin Analog Convergent Synthesis Olefin Geometry

Triethylsilyl (TES) vs. Alternative Silyl Protecting Groups: Balancing Stability and Cleavability in Multistep Synthesis

The triethylsilyl (TES) protecting group on the C-3 hydroxyl strikes a balance between stability during cuprate-mediated conjugate addition reactions and facile removal under mild acidic conditions. Patent literature identifies TES, tert-butyldimethylsilyl (TBS), and tetrahydropyranyl (THP) as suitable protecting groups for prostaglandin intermediates, with TES noted as a preferred option for providing adequate steric bulk to prevent undesired migration during Wittig reactions [1]. A key problem with general silyl ether protecting groups under Wittig conditions is the potential migration of the reaction site from position 11 to position 9, generating difficult-to-isolate byproducts [2]. The TES group is cleavable under conditions (e.g., HF-pyridine, PPTS in acetone/water) that preserve the sensitive (Z)-olefin and the methyl ester functionality, whereas more labile protecting groups such as trimethylsilyl (TMS) may undergo premature hydrolysis during aqueous workup [1].

Protecting Group Strategy Silyl Ether Chemistry Prostaglandin Intermediates

Commercial Purity Specifications: Vendor-Defined vs. Project-Required Purity

Commercially available batches of the target compound are offered at multiple purity grades from different suppliers, allowing users to match the specification to their synthetic requirements. AKSci supplies the compound at a minimum purity specification of 95% , while MolCore offers a grade with NLT (Not Less Than) 98% purity . Some custom synthesis suppliers list purities as high as 99% [1]. For comparison, the (Z)-only analog CAS 102494-28-0 is offered at 95%+ purity by Bide Pharm , and the saturated analog CAS 112713-92-5 is also listed at 95% by AKSci . The key differentiation is not absolute purity but the availability of the correct (R,Z)-configured material with documented purity suitable for cGMP intermediate qualification.

Purity Specification Procurement Quality Control

Optimal Application Scenarios for (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate Based on Quantitative Evidence


cGMP-Compliant Latanoprost API Manufacturing with Strict Diastereomeric Purity Requirements

In a regulated pharmaceutical manufacturing environment, this intermediate is the appropriate starting material for the convergent assembly of latanoprost when pharmacopoeial monographs require a diastereomeric excess exceeding 99.5% for the final API. As demonstrated in published improved syntheses, maintaining the (R) configuration at every step enables achievement of 99.9% de without the need for preparative HPLC purification [1]. This scenario applies when the cost of downstream chiral separation exceeds the procurement premium for the stereochemically defined intermediate.

SAR Studies of Prostaglandin FP Receptor Agonists Requiring Intact (Z)-5,6-Olefin

For structure-activity relationship (SAR) programs investigating novel prostaglandin F2α analogs, the (Z)-hept-5-enoate side chain of this intermediate is critical. The olefin geometry is a key determinant of FP receptor binding affinity and selectivity [1]. The saturated analog (CAS 112713-92-5) is scientifically inappropriate for this application, as it would yield compounds lacking the Δ5 unsaturation required for receptor recognition. This intermediate is the correct choice when the research objective involves modifications to the ω-chain or cyclopentane ring while preserving the α-chain olefin geometry.

Process Development for Scalable Prostaglandin Synthesis Using Organometallic Coupling

The TES-protected cyclopentenone is engineered for low-temperature cuprate conjugate addition reactions, a key step in prostaglandin convergent synthesis. The TES group provides sufficient steric protection to suppress undesired enolate side reactions while remaining labile enough for quantitative removal under mild acidic conditions (e.g., catalytic PPTS in acetone/water) that do not isomerize the sensitive (Z)-olefin [1]. This intermediate is thus suited for process chemistry development aiming at scalable, high-yielding routes to prostaglandin APIs where protecting group orthogonality and mild deprotection are critical process parameters.

Impurity Profiling and Reference Standard Preparation

Given that commercial cyclopentenone intermediates may contain trace amounts of the 5,6-trans isomer that can propagate through synthesis, this specific (R,Z)-configured intermediate can serve as a reference marker in developing HPLC methods for isomer separation and quantification. Patent literature explicitly addresses the need for processes that yield isomer-free prostaglandins, underscoring the value of well-characterized, stereochemically pure intermediates for analytical method development and impurity qualification in regulatory submissions [1].

Quote Request

Request a Quote for (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.